molecular formula C16H13N B11884483 6-Benzylquinoline CAS No. 54884-99-0

6-Benzylquinoline

Cat. No.: B11884483
CAS No.: 54884-99-0
M. Wt: 219.28 g/mol
InChI Key: GMGJJCVVIGBOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylquinoline is an organic compound with the molecular formula C₁₆H₁₃N. It is a derivative of quinoline, where a benzyl group is attached to the sixth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Benzylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracetic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Benzylquinoline and its derivatives involves interaction with various molecular targets and pathways. For instance, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended use .

Comparison with Similar Compounds

Properties

CAS No.

54884-99-0

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

6-benzylquinoline

InChI

InChI=1S/C16H13N/c1-2-5-13(6-3-1)11-14-8-9-16-15(12-14)7-4-10-17-16/h1-10,12H,11H2

InChI Key

GMGJJCVVIGBOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.